4-Pyridin-4-ylpiperidine-4-carbonitrile
Description
Historical Context and Significance of Piperidine (B6355638) and Pyridine (B92270) Scaffolds in Organic Chemistry
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural element in a vast number of natural products, particularly alkaloids, and synthetic pharmaceuticals. researchgate.net First isolated in 1850 from piperine, the compound responsible for the pungency of black pepper, piperidine and its derivatives have since become fundamental building blocks in organic synthesis. mdpi.com Their conformational flexibility allows them to present substituents in precise three-dimensional arrangements, making them ideal for interacting with biological targets. smolecule.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, ranging from antipsychotics to opioids. researchgate.net
Similarly, the pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a cornerstone of heterocyclic chemistry and drug design. nih.govresearchgate.net Its aromatic nature, polarity, and ability to participate in hydrogen bonding have made it a "privileged scaffold" in medicinal chemistry. researchgate.net Pyridine derivatives are found in a wide array of FDA-approved drugs and are used to treat a multitude of conditions, including cancer, tuberculosis, and allergies. mdpi.com The incorporation of a pyridine ring can improve a molecule's metabolic stability, solubility, and bioavailability. organic-chemistry.org The development of efficient synthetic methods for creating substituted pyridines has been a long-standing goal in organic chemistry, with numerous named reactions dedicated to their construction. organic-chemistry.org
Rationale for Research Focus on 4-Pyridin-4-ylpiperidine-4-carbonitrile
The scientific interest in this compound stems from the strategic combination of its constituent parts. The molecule merges the saturated, flexible piperidine ring with the flat, aromatic pyridine ring, creating a unique topographical and electronic profile. This hybrid structure is a key rationale for its investigation as a scaffold for novel therapeutic agents.
The key molecular features contributing to its research focus are:
Structural Scaffolding: It serves as a versatile building block for the synthesis of more complex molecular architectures. smolecule.com
Medicinal Chemistry Potential: The compound is actively explored for its potential therapeutic properties. smolecule.com The piperidine and pyridine moieties are known to interact with a variety of biological targets.
Kinase Inhibition: Piperidine-based compounds are recognized as privileged structures in the development of kinase inhibitors. smolecule.com The nitrogen atoms in both the piperidine and pyridine rings can form crucial interactions with the active sites of kinases, which are important targets in cancer therapy. smolecule.com
Physicochemical Properties: The combination of the two rings and the polar nitrile group results in specific physicochemical properties that can be fine-tuned by further chemical modification, influencing factors like solubility and cell permeability. smolecule.com
Below is a table summarizing the key physicochemical properties of the parent compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.246 g/mol |
| IUPAC Name | 4-(pyridin-4-yl)piperidine-4-carbonitrile |
| clogP | 1.22 |
| Topological Polar Surface Area (TPSA) | 48.7 Ų |
This data is compiled from available chemical databases and provides a snapshot of the compound's basic properties. smolecule.com
Overview of Academic Research Trajectories for this compound
Academic research on this compound and its derivatives has primarily followed two interconnected paths: its utility in organic synthesis and its application in medicinal chemistry and drug discovery.
As a synthetic intermediate, the compound offers multiple reaction sites for further functionalization. The piperidine nitrogen can be derivatized, and the pyridine ring can undergo various substitution reactions, allowing for the creation of diverse chemical libraries. Common synthetic routes to the core structure involve the coupling of piperidine and pyridine-based starting materials. smolecule.com For instance, a key precursor, piperidine-4-carbonitrile, can be synthesized from 4-piperidone (B1582916). smolecule.com
In the realm of medicinal chemistry, the focus has been on leveraging this scaffold to design inhibitors for specific biological targets, most notably protein kinases. smolecule.com Protein Kinase B (Akt) is one such target, where inhibitors containing the 1-(pyrrolo[2,3-d]pyrimidin-4-yl)piperidine core have shown promise. google.com The research trajectory involves designing and synthesizing analogs of this compound and evaluating their biological activity. This includes structure-activity relationship (SAR) studies to understand how modifications to the core structure impact its potency and selectivity as a potential drug candidate.
The table below outlines the major research trajectories involving this chemical entity.
| Research Trajectory | Description | Key Focus Areas |
| Synthetic Chemistry | Utilization as a foundational structure for building more elaborate molecules. | Development of efficient synthesis pathways; functionalization of the piperidine and pyridine rings; creation of compound libraries. smolecule.com |
| Medicinal Chemistry | Design and synthesis of derivatives with potential therapeutic applications. | Structure-activity relationship (SAR) studies; optimization of biological activity and pharmacokinetic properties. smolecule.comgoogle.com |
| Kinase Inhibitor Development | Specific focus on developing inhibitors for protein kinases involved in diseases like cancer. | Targeting specific kinases (e.g., Akt); enhancing binding affinity and selectivity through molecular modification. smolecule.comgoogle.com |
| Materials Science | Exploration in the production of specialty chemicals and functional materials. | Incorporation into larger polymers or materials where its specific chemical properties are advantageous. smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-ylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-11(3-7-14-8-4-11)10-1-5-13-6-2-10/h1-2,5-6,14H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPCBXHJYVFYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Pyridin 4 Ylpiperidine 4 Carbonitrile and Its Analogues
Established Synthetic Routes to 4-Pyridin-4-ylpiperidine-4-carbonitrile
The construction of this compound is approached through several well-documented synthetic pathways, each offering distinct advantages in terms of efficiency, scalability, and precursor availability. These routes primarily involve the strategic coupling of piperidine (B6355638) and pyridine (B92270) moieties, followed or preceded by the introduction of the carbonitrile group.
Precursor Chemistry and Starting Materials for Piperidine-Pyridine Coupling
The synthesis of the target compound fundamentally relies on the coupling of a piperidine derivative with a pyridine-based compound. smolecule.com A common precursor for the piperidine core is 4-piperidone (B1582916), which can be functionalized to introduce the carbonitrile group. For the pyridine component, derivatives such as 2-bromopyridine (B144113) are frequently employed. smolecule.com
The coupling reaction is often facilitated by a palladium catalyst in the presence of a base like potassium carbonate, with the reaction mixture being heated to drive the process. smolecule.com An alternative approach involves the use of 4-methylpyridine, which, upon deprotonation with a strong base like lithium diisopropylamide (LDA), can act as a carbon nucleophile in a substitution reaction with a suitable partner. mdpi.comresearchgate.net
The table below summarizes key precursors and their roles in the synthesis.
| Precursor | Role | Synthetic Approach |
| 4-Piperidone | Source of the piperidine ring | Functionalized to introduce the carbonitrile group before or after coupling. smolecule.com |
| 2-Bromopyridine | Source of the pyridine ring | Coupled with a piperidine derivative via a palladium-catalyzed reaction. smolecule.com |
| 4-Methylpyridine | Source of the pyridine ring and adjacent carbon | Deprotonated to form a nucleophile for coupling reactions. mdpi.comresearchgate.net |
| Piperidine-4-carbonitrile | Pre-functionalized piperidine core | Directly coupled with a pyridine derivative. smolecule.com |
Cyanation Strategies for Carbonitrile Incorporation
The introduction of the carbonitrile (-CN) group is a critical step in the synthesis of this compound. Various cyanation strategies are employed, each with its own set of reagents and conditions.
One common method involves the treatment of a 4-piperidone precursor with a cyanating agent. smolecule.com Palladium-catalyzed cyanation reactions have also been developed, utilizing sources like 2-(piperidin-1-yl)acetonitrile. organic-chemistry.org This method offers a safer alternative to traditional, more toxic metal cyanides and is applicable to a broad range of substrates under mild conditions. organic-chemistry.org
The table below outlines different cyanation reagents and their applications.
| Cyanation Reagent | Method | Application |
| Traditional Cyanating Agents | Nucleophilic substitution | Introduction of the nitrile group onto a 4-piperidone precursor. smolecule.com |
| 2-(Piperidin-1-yl)acetonitrile | Palladium-catalyzed reaction | Cyanation of aryldiazonium tetrafluoroborate (B81430) derivatives under mild conditions. organic-chemistry.org |
| Potassium Hexacyanoferrate(II) | Palladium-catalyzed reaction | Cyanation of aryl chlorides. organic-chemistry.org |
| 1,4-Dicyanobenzene | Nickel-catalyzed reaction | Visible light-promoted cyanation of aryl halides. organic-chemistry.org |
Multi-Step Synthesis Pathways
The synthesis of this compound and its derivatives often involves sequential modifications to build the piperidine core, introduce the pyridine moiety, and functionalize the carbonitrile group. smolecule.com A foundational approach begins with the synthesis of the piperidine ring system, often starting from 4-piperidone. smolecule.com This is followed by the introduction of the carbonitrile group through nucleophilic substitution. smolecule.com
Another multi-step approach involves the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and then another reduction to yield enantioenriched 3-substituted piperidines. nih.gov Continuous flow chemistry has also been employed for multi-step syntheses, allowing for the combination of several reaction steps into a continuous sequence without the need for intermediate purification. syrris.jp
One-Pot Reaction Sequences
To improve efficiency and reduce waste, one-pot reaction sequences have been developed for the synthesis of pyridine and piperidine derivatives. These methods combine multiple reaction steps into a single reaction vessel, avoiding the need for isolation and purification of intermediates.
For instance, a one-pot, four-component reaction has been utilized for the synthesis of novel pyridine derivatives under microwave irradiation, offering excellent yields and short reaction times. nih.gov Another example is a one-pot, three-component cyclocondensation process for preparing polysubstituted pyridines. core.ac.uk The synthesis of pyrimidine-5-carbonitrile derivatives has also been achieved through a one-pot reaction using ammonium (B1175870) chloride under solvent-free conditions. ias.ac.in
Mechanistic Studies of Synthetic Transformations
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.
Investigation of Reaction Mechanisms for Key Synthetic Steps
Mechanistic studies have shed light on the key transformations in these synthetic routes. For example, in the palladium-catalyzed cyanation using 2-(piperidin-1-yl)acetonitrile, it is suggested that cyanide ions are formed in the presence of the palladium catalyst system. organic-chemistry.org
In the case of the reaction involving 4-methylpyridine, deprotonation generates a carbanion that acts as a nucleophile, attacking an electron-deficient center. mdpi.com The subsequent elimination of a leaving group re-establishes aromaticity. mdpi.com
Role of Catalysis in the Synthesis of this compound
The synthesis of the this compound core structure is heavily reliant on catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions. These reactions are essential for efficiently creating the crucial carbon-carbon bond between the piperidine and pyridine rings.
Palladium-based catalysts are prominently featured in the literature for this purpose. A common strategy involves the coupling of a pyridine derivative with a pre-formed piperidine-4-carbonitrile scaffold. For instance, the reaction of 2-bromopyridine with piperidine-4-carbonitrile can be facilitated by a palladium catalyst in the presence of a base to yield the target compound. smolecule.com This approach is part of a broader class of reactions, such as the Suzuki and Negishi couplings, which are versatile for forming C-C bonds between sp²-hybridized carbon atoms of aromatic rings. researchgate.netnih.gov The general scheme for such a palladium-catalyzed coupling is outlined below.
Table 1: Key Catalytic Systems in Aryl-Piperidine Synthesis
| Catalytic System | Reactant A | Reactant B | Reaction Type | Reference |
|---|---|---|---|---|
| Palladium Catalyst / Base | Aryl Halide (e.g., Bromopyridine) | Piperidine-4-carbonitrile | Suzuki/Negishi Coupling | smolecule.comresearchgate.net |
| Chiral Palladium Complex | Cinnamyl Acetate | 4-Cyanopyridine (B195900) | Asymmetric Allylic Pyridinylation | nih.gov |
Recent advancements have also explored novel catalytic systems. For example, a surface single-atom alloy catalyst (Ru₁CoNP/HAP) has been developed for synthesizing piperidines from bio-based platform chemicals like furfural (B47365) through reductive amination and cyclization. nih.gov While not a direct synthesis of the title compound, this demonstrates the ongoing innovation in catalytic methods for creating the core piperidine structure. Furthermore, electrochemical methods combined with chiral palladium catalysis have been used for the asymmetric allylic 4-pyridinylation, showcasing a sophisticated approach where the catalyst also acts as an electron mediator. nih.gov
Stereoselective Synthesis Approaches for Chiral Analogues of this compound
The development of chiral analogues of this compound is of significant interest, as stereochemistry often plays a critical role in determining a molecule's biological activity. Stereoselective synthesis can be achieved through two primary strategies: asymmetric synthesis and chiral resolution.
Asymmetric Catalysis: This approach aims to create a specific enantiomer directly. An innovative method combines electrochemistry with a chiral diphosphine palladium complex to catalyze asymmetric allylic 4-pyridinylation reactions using 4-cyanopyridine as the pyridine source. nih.gov This process generates chiral pyridine derivatives with high enantiomeric excess (ee), up to 94%. nih.gov The chiral catalyst controls the stereochemical outcome of the C-C bond formation. nih.gov
Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers.
Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base system (n-BuLi and sparteine), which selectively deprotonates one enantiomer, allowing for the separation and subsequent functionalization of the enantioenriched products. whiterose.ac.uknih.gov
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for separating enantiomers. mdpi.com For example, a CSP bearing teicoplanin aglycone has been successfully used to resolve racemic 4-aryl-3,4-dihydropyrimidin-2(1H)-one derivatives, which are structurally related to the piperidine scaffold. mdpi.com This analytical technique can be scaled for preparative purposes to isolate pure enantiomers. mdpi.com
The choice of method often depends on the specific target molecule and the desired scale of synthesis. The absolute configuration of the separated enantiomers is typically determined using techniques like X-ray crystallography or by creating diastereomeric derivatives with a chiral derivatizing agent and analyzing them with NMR spectroscopy. mdpi.comnih.gov
Derivatization Strategies for this compound Scaffolds
The this compound scaffold is a versatile platform that allows for extensive chemical modification at three primary locations: the carbonitrile group, the piperidine ring, and the pyridine ring. Such derivatization is crucial for optimizing the physicochemical and pharmacological properties of the molecule.
Functional Group Interconversions of the Carbonitrile Moiety
The carbonitrile (nitrile) group is a synthetically useful functional group that can be converted into a variety of other moieties. These transformations allow for the introduction of different functionalities that can alter the molecule's polarity, size, and hydrogen bonding capabilities.
Key interconversions include:
Reduction to Primary Amines: The nitrile can be reduced to a primary amine (-CH₂NH₂) using various reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over a platinum or palladium catalyst), or diborane (B8814927) (B₂H₆). vanderbilt.edu
Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde (-CHO) can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu
Conversion to Ketones: Reaction with Grignard or organolithium reagents, followed by hydrolysis, converts the nitrile into a ketone.
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis of the nitrile group yields a carboxylic acid (-COOH).
Conversion to Tertiary Alcohols: Nucleophilic addition of Grignard reagents can transform the nitrile group, ultimately yielding tertiary alcohols after hydrolysis. smolecule.com
Table 2: Summary of Carbonitrile Functional Group Interconversions
| Reagent(s) | Resulting Functional Group | Type of Reaction | Reference |
|---|---|---|---|
| LiAlH₄, H₂/Catalyst | Primary Amine (-CH₂NH₂) | Reduction | vanderbilt.edu |
| DIBAL-H | Aldehyde (-CHO) | Partial Reduction | vanderbilt.edu |
| Grignard Reagent (e.g., RMgBr) | Tertiary Alcohol | Nucleophilic Addition | smolecule.com |
| H₃O⁺ or OH⁻/H₂O | Carboxylic Acid (-COOH) | Hydrolysis |
Modifications of the Piperidine Ring
The piperidine ring offers several sites for modification, most notably the ring nitrogen and the carbon atoms of the ring itself.
N-Alkylation/N-Arylation: The secondary amine of the piperidine ring is readily functionalized. N-alkylation can be performed with various alkyl halides or through reductive amination. smolecule.com These modifications are often used to modulate a compound's solubility, lipophilicity, and interaction with biological targets. For example, N-alkylation with pyrrolopyrimidines has been shown to enhance protein kinase B affinity. smolecule.com
Spirocyclic Fusion: The construction of spirocyclic systems involving the piperidine ring is a strategy to increase molecular rigidity and explore novel chemical space. This can be achieved by designing synthetic routes that form a second ring fused at one of the piperidine carbons. beilstein-journals.org Such modifications can improve metabolic stability. smolecule.com
Functionalization of Ring Carbons: Introducing substituents directly onto the carbon backbone of the piperidine ring is more complex but offers a route to diverse analogues. Methods like α-arylation via a one-pot Negishi cross-coupling have been developed for protected piperidines. nih.gov Additionally, strategies involving the functional group interconversion of existing substituents, such as a methylene (B1212753) group, can provide access to a variety of 2,4-disubstituted piperidines. whiterose.ac.uknih.gov
Substituent Effects on the Pyridine Ring
Modifying the pyridine ring by introducing substituents can significantly alter the electronic properties of the entire molecule, affecting its reactivity, pKa, and biological interactions.
The nature of the substituent plays a critical role:
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halides decrease the electron density of the pyridine ring. This makes the ring less susceptible to electrophilic aromatic substitution but more reactive towards nucleophilic aromatic substitution. EWGs also increase the acidity of protons on the ring, which can influence its interaction with biological targets. researchgate.net
Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or amino (-NR₂) increase the electron density of the pyridine ring. This activates the ring towards electrophilic substitution and can influence the basicity of the pyridine nitrogen. researchgate.net
The position of the substituent also has a profound effect due to resonance and inductive effects. For example, a methoxy (B1213986) group at the 4-position of a pyridine ring increases the acidity at the meta-position more than a methoxy group at the 2-position. researchgate.net Synthetic strategies like Suzuki coupling are commonly employed to introduce various aryl or heteroaryl groups onto the pyridine ring, allowing for systematic exploration of these substituent effects. smolecule.com
Chemical Reactivity and Transformation Mechanisms of 4 Pyridin 4 Ylpiperidine 4 Carbonitrile
Reactions Involving the Carbonitrile Group of 4-Pyridin-4-ylpiperidine-4-carbonitrile
The carbonitrile (nitrile) group is a valuable functional group characterized by a carbon-nitrogen triple bond. This group is highly susceptible to transformations such as hydrolysis, nucleophilic additions, and reductions.
The carbonitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid. The reaction proceeds in a stepwise manner, with the carboxamide being an intermediate in the complete hydrolysis to the carboxylic acid. By controlling the reaction conditions, it is often possible to isolate the amide.
Partial Hydrolysis to Carboxamide: Treatment with acid or base in the presence of a limited amount of water can favor the formation of 4-pyridin-4-ylpiperidine-4-carboxamide.
Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as prolonged heating with strong acid or base, lead to the complete hydrolysis of the nitrile, and the intermediate amide, to form 4-pyridin-4-ylpiperidine-4-carboxylic acid. prepchem.comchemicalbook.com
These derivatives are key intermediates in the synthesis of other compounds. For instance, various amide analogs can be synthesized for applications in medicinal chemistry. researchgate.net
Table 1: Hydrolysis Products of this compound
| Reactant | Condition | Product |
| This compound | Mild Acid/Base, H₂O | 4-Pyridin-4-ylpiperidine-4-carboxamide |
| This compound | Strong Acid/Base, H₂O, Heat | 4-Pyridin-4-ylpiperidine-4-carboxylic acid |
The electrophilic carbon atom of the nitrile group is a target for various nucleophiles. masterorganicchemistry.com These reactions are fundamental for converting the nitrile into other functional groups like amines or ketones.
Reduction to Amines: The carbonitrile can be reduced to a primary amine, (4-pyridin-4-ylpiperidin-4-yl)methanamine. smolecule.com This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents like Raney Nickel. smolecule.com
Addition of Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. This provides a pathway to synthesize various 4-acyl-4-(pyridin-4-yl)piperidine derivatives.
Table 2: Nucleophilic Addition and Reduction Reactions of the Carbonitrile Group
| Reactant | Reagent(s) | Product |
| This compound | 1. LiAlH₄ 2. H₂O | (4-Pyridin-4-ylpiperidin-4-yl)methanamine |
| This compound | H₂, Raney Ni | (4-Pyridin-4-ylpiperidin-4-yl)methanamine |
| This compound | 1. R-MgX (Grignard Reagent) 2. H₃O⁺ | 1-(4-(Pyridin-4-yl)piperidin-4-yl)alkan-1-one |
Reactivity of the Piperidine (B6355638) Nitrogen in this compound
The nitrogen atom within the piperidine ring is a secondary amine, making it nucleophilic and basic. This allows for a variety of reactions that modify the piperidine scaffold.
N-Alkylation: The piperidine nitrogen can be readily alkylated by reaction with alkyl halides (e.g., alkyl iodides or bromides). researchgate.net These reactions are typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. researchgate.net This allows for the introduction of a wide range of alkyl substituents onto the nitrogen atom.
N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents like acyl chlorides or acid anhydrides. google.com This reaction forms a stable amide bond and is often used to introduce specific functional groups or to protect the nitrogen during other synthetic steps. For example, reacting the compound with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) yields the corresponding N-acyl derivative. nih.gov
Table 3: N-Alkylation and N-Acylation of the Piperidine Moiety
| Reaction Type | Reagent | Product General Structure |
| N-Alkylation | R-X (Alkyl Halide), Base | 1-Alkyl-4-(pyridin-4-yl)piperidine-4-carbonitrile |
| N-Acylation | RCOCl (Acyl Chloride), Base | 1-Acyl-4-(pyridin-4-yl)piperidine-4-carbonitrile |
The nucleophilic piperidine nitrogen can participate in various condensation reactions. These reactions typically involve the formation of a new carbon-nitrogen bond with the elimination of a small molecule, such as water. One example is the Mannich reaction, where a secondary amine reacts with formaldehyde (B43269) and a compound containing an active hydrogen to form a "Mannich base." While specific examples involving this compound are not prevalent, its secondary amine structure makes it a suitable candidate for such multi-component condensation reactions. organic-chemistry.orgacsgcipr.org These reactions are valuable for building molecular complexity in a single step. acsgcipr.org
Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine (B92270) Moiety
The electronic nature of the pyridine ring significantly influences its reactivity in substitution reactions. The electronegative nitrogen atom makes the ring electron-deficient compared to benzene.
Electrophilic Aromatic Substitution (EAS): The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack. quimicaorganica.orgyoutube.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen becomes protonated, which further deactivates the ring. wikipedia.org Consequently, electrophilic substitution on pyridine is difficult and requires harsh conditions. quimicaorganica.org When the reaction does occur, substitution is directed to the C-3 and C-5 positions, as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quimicaorganica.orgyoutube.com
Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-withdrawing nature of the nitrogen atom activates the pyridine ring for nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. stackexchange.comechemi.comyoutube.com The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. stackexchange.comvaia.com In this compound, the C-4 position is already substituted. Therefore, for an SNAr reaction to occur on this moiety, a good leaving group (such as a halide) would need to be present at the C-2 or C-6 position. If such a derivative were used, it would readily react with strong nucleophiles to yield the corresponding substituted product. youtube.com
Table 4: Aromatic Substitution on the Pyridine Ring
| Reaction Type | Reactivity | Preferred Position(s) | Rationale |
| Electrophilic Aromatic Substitution (EAS) | Deactivated (requires harsh conditions) | C-3, C-5 | Avoids placing a positive charge on the ring nitrogen in the reaction intermediate. quimicaorganica.orgyoutube.com |
| Nucleophilic Aromatic Substitution (SNAr) | Activated (especially with a leaving group) | C-2, C-6 (since C-4 is substituted) | The ring nitrogen stabilizes the negative charge of the Meisenheimer intermediate. stackexchange.comyoutube.comvaia.com |
Cyclization Reactions and Ring Transformations Involving this compound
The nitrile functionality of this compound serves as a versatile precursor for the construction of new heterocyclic rings. One of the most significant ring-forming reactions for nitriles is the [3+2] cycloaddition with azides to synthesize tetrazoles.
Formation of Tetrazoles:
The conversion of a nitrile group into a 5-substituted-1H-tetrazole ring is a common and valuable transformation in medicinal chemistry. The tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. beilstein-journals.orgresearchgate.netnih.gov This transformation is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst.
The reaction involves the [3+2] cycloaddition of the azide anion to the carbon-nitrogen triple bond of the nitrile. This method is applicable to a wide range of alkyl, aryl, and heteroaryl nitriles. researchgate.net For this compound, this reaction would lead to the formation of a spiro-tetrazole derivative, specifically 4-(1'H-spiro[piperidine-4,5'-tetrazol]-4-yl)pyridine. While specific studies on this compound are not prevalent, the reaction conditions and outcomes can be inferred from studies on structurally similar compounds, such as 4-pyridinecarbonitrile. researchgate.net
The table below summarizes typical conditions used for the synthesis of tetrazoles from various nitriles, illustrating the general applicability of the method.
| Starting Nitrile | Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Ref |
| Benzonitrile | Sodium Azide | CuSO₄·5H₂O | DMSO | 6 | 90 | researchgate.net |
| 4-Chlorobenzonitrile | Sodium Azide | CuSO₄·5H₂O | DMSO | 3 | 95 | researchgate.net |
| 4-Pyridinecarbonitrile | Sodium Azide | CuSO₄·5H₂O | DMSO | 2.5 | 96 | researchgate.net |
| Thiophene-2-carbonitrile | Sodium Azide | CuSO₄·5H₂O | DMSO | 2.5 | 95 | researchgate.net |
This transformation represents a key cyclization pathway, converting the linear nitrile group into a planar, aromatic tetrazole ring fused in a spirocyclic fashion to the piperidine core.
Oxidation and Reduction Pathways of this compound
The distinct electronic properties of the aromatic pyridine ring and the saturated piperidine ring, along with the electrophilic nitrile group, allow for selective oxidation and reduction reactions.
Oxidation Pathways
The most susceptible site for oxidation in this compound is the nitrogen atom of the pyridine ring. The piperidine nitrogen is a tertiary amine and can also be oxidized, but the pyridine nitrogen is generally more reactive towards N-oxidation under controlled conditions.
N-Oxidation of the Pyridine Ring:
Pyridine and its derivatives are readily oxidized to the corresponding N-oxides using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. wikipedia.orgarkat-usa.org This reaction converts the pyridine moiety into a pyridine-N-oxide.
The formation of the N-O bond significantly alters the electronic properties of the pyridine ring. It increases the electron density at the C2 and C4 positions, making them more susceptible to nucleophilic attack, while the oxygen atom itself can act as a nucleophile. scripps.edu The resulting product would be 4-(4-cyano-1-oxidopiperidin-1-ium-4-yl)pyridine 1-oxide.
Reduction Pathways
The primary site for reduction is the carbon-nitrogen triple bond of the nitrile group. The aromatic pyridine ring can also be reduced, but this typically requires more forcing conditions, such as high-pressure catalytic hydrogenation.
Reduction of the Nitrile Group:
The nitrile group can be completely reduced to a primary amine using strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reducing agent for this transformation. masterorganicchemistry.combyjus.com The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding (4-(pyridin-4-yl)piperidin-4-yl)methanamine after an aqueous workup. masterorganicchemistry.com This reaction converts the cyano group into an aminomethyl group (-CH₂NH₂), a valuable functional handle for further synthetic modifications.
Alternatively, catalytic hydrogenation can be employed. However, care must be taken to choose conditions that selectively reduce the nitrile without affecting the pyridine ring.
The following table summarizes the primary oxidation and reduction pathways for this compound.
| Transformation | Reagent/Condition | Reactive Site | Product |
| Oxidation | m-CPBA or H₂O₂/catalyst | Pyridine Nitrogen | 4-(4-Cyanopiperidin-4-yl)pyridine 1-oxide |
| Reduction | 1. LiAlH₄, Ether 2. H₂O workup | Nitrile Group | (4-(Pyridin-4-yl)piperidin-4-yl)methanamine |
Advanced Spectroscopic and Structural Elucidation of 4 Pyridin 4 Ylpiperidine 4 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural map of 4-Pyridin-4-ylpiperidine-4-carbonitrile can be constructed.
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, distinct signals are expected for the pyridine (B92270) and piperidine (B6355638) ring protons.
The protons on the pyridine ring are anticipated to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.7 ppm. Due to the electron-withdrawing nature of the nitrogen atom, the protons at the α-positions (adjacent to the nitrogen) would be the most deshielded and appear at the highest chemical shift. The protons at the β-positions would resonate at a slightly lower chemical shift. The coupling between these protons would result in a characteristic splitting pattern, likely a set of two doublets or more complex multiplets depending on the specific coupling constants.
The protons of the piperidine ring would be found in the aliphatic region, generally between δ 1.5 and 3.5 ppm. The piperidine ring exists in a chair conformation, leading to chemically non-equivalent axial and equatorial protons. This would result in distinct signals, often with complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be expected at a lower field (higher ppm) compared to the other piperidine protons due to the inductive effect of the nitrogen. A broad singlet corresponding to the N-H proton of the piperidine ring is also expected, though its chemical shift can be highly variable and dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine α-H | 8.5 - 8.7 |
| Pyridine β-H | 7.3 - 7.5 |
| Piperidine α-H (axial & equatorial) | 2.8 - 3.2 |
| Piperidine β-H (axial & equatorial) | 1.8 - 2.2 |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. In this compound, distinct signals are expected for the pyridine ring carbons, the piperidine ring carbons, the quaternary carbon, and the nitrile carbon.
The carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm), with the α-carbons appearing at the lowest field. The β-carbons would be found at a slightly higher field. The quaternary carbon of the piperidine ring, bonded to the pyridine ring and the nitrile group, would likely appear in the range of δ 40-50 ppm. The other piperidine carbons would be observed in the aliphatic region, with the α-carbons deshielded relative to the β-carbons. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C (α to N) | 148 - 152 |
| Pyridine C (β to N) | 122 - 125 |
| Pyridine C (γ to N, attached to piperidine) | 145 - 150 |
| Piperidine C (quaternary) | 40 - 50 |
| Piperidine C (α to N) | 45 - 50 |
| Piperidine C (β to quaternary C) | 30 - 35 |
To definitively assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.
A COSY spectrum would reveal the coupling relationships between protons, allowing for the tracing of the proton network within the pyridine and piperidine rings. For instance, the correlation between the α and β protons of the pyridine ring would be clearly visible.
An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would be crucial for assigning the specific ¹³C signals based on the already assigned ¹H signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could further elucidate long-range (2-3 bond) C-H correlations, confirming the connectivity between the pyridine and piperidine rings and the position of the nitrile group. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the stereochemistry and through-space proximity of protons, helping to confirm the chair conformation of the piperidine ring and the relative orientation of its substituents.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹ for the C≡N (nitrile) stretching vibration. The N-H stretching vibration of the secondary amine in the piperidine ring would likely appear as a medium-intensity band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from the pyridine ring would be observed as a group of weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would appear as stronger bands just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. C-H bending vibrations for both the aromatic and aliphatic portions of the molecule would be present in the fingerprint region (below 1400 cm⁻¹).
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N (Nitrile) | Stretch | 2220 - 2260 |
| N-H (Secondary Amine) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| C=N, C=C (Pyridine) | Stretch | 1400 - 1600 |
Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretching vibration, which is often of medium intensity in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum, making it a useful diagnostic peak. The symmetric breathing vibrations of the pyridine ring are also characteristically strong in Raman spectra and would be expected in the 990-1050 cm⁻¹ region. Aromatic C-H stretching and bending modes, as well as aliphatic C-H vibrations, would also be observable, often with different relative intensities compared to the IR spectrum. The complementary nature of IR and Raman spectroscopy allows for a more complete characterization of the vibrational modes of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby establishing the molecular weight of a compound and elucidating its structure through fragmentation patterns. For this compound (C₁₁H₁₃N₃), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight, approximately 187.11 g/mol .
Under electron ionization (EI), the molecular ion undergoes fragmentation, yielding a series of characteristic daughter ions. The fragmentation pattern is dictated by the relative stability of the resulting carbocations and neutral losses. The structure of this compound, featuring a piperidine ring, a pyridine ring, and a nitrile group, suggests several predictable fragmentation pathways.
Key fragmentation processes would likely include:
Alpha-Cleavage: The cleavage of bonds adjacent to the piperidine nitrogen is a common pathway for such heterocyclic systems. Loss of a hydrogen radical from the carbon alpha to the nitrogen can lead to a stable iminium ion.
Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage, leading to the loss of small neutral molecules like ethylene (B1197577) (C₂H₄).
Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as a neutral molecule of HCN (mass of 27 Da), a common fragmentation pathway for cyanides.
Cleavage of the Inter-ring Bond: The bond connecting the piperidine and pyridine rings can cleave, leading to fragments corresponding to the pyridyl cation (m/z 78) or the 4-cyanopiperidinyl cation (m/z 109).
A table of predicted major fragments and their corresponding m/z values is presented below.
| m/z Value | Proposed Fragment Ion | Description of Loss |
| 187 | [C₁₁H₁₃N₃]⁺• | Molecular Ion (Parent Ion) |
| 186 | [C₁₁H₁₂N₃]⁺ | Loss of a hydrogen radical (•H) |
| 160 | [C₁₀H₁₂N₂]⁺• | Loss of hydrogen cyanide (HCN) |
| 109 | [C₆H₉N₂]⁺ | Cleavage of the C-C bond, formation of the 4-cyanopiperidinyl cation |
| 78 | [C₅H₄N]⁺ | Cleavage of the C-C bond, formation of the pyridyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is primarily determined by the 4-substituted pyridine chromophore, as the saturated piperidine ring does not absorb significantly in the 200-800 nm range.
The pyridine ring contains both π electrons in its aromatic system and non-bonding (n) electrons on the nitrogen atom. This allows for two main types of electronic transitions:
π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. These transitions are typically high in energy and result in strong absorption bands. For substituted pyridines, these bands are often observed in the 200-270 nm region. aip.org
n → π* Transitions: This transition involves promoting a non-bonding electron from the nitrogen atom's lone pair to a π* anti-bonding orbital. researchgate.net These transitions are lower in energy (occur at longer wavelengths) and are generally much weaker in intensity than π → π* transitions. researchgate.net For pyridine and its derivatives, this absorption is often seen as a shoulder or a weak band at wavelengths greater than 270 nm. aip.org
The piperidinylcarbonitrile substituent at the 4-position of the pyridine ring will influence the precise wavelength and intensity of these absorptions. Based on data for similarly substituted pyridines, the expected electronic transitions for this compound are summarized below.
| Predicted λmax | Molar Absorptivity (ε) | Type of Transition | Chromophore |
| ~240-260 nm | High (~1,000-10,000 L mol⁻¹ cm⁻¹) | π → π | Pyridine ring |
| ~270-285 nm | Low (~10-100 L mol⁻¹ cm⁻¹) | n → π | Pyridine ring (N lone pair) |
X-ray Crystallography for Solid-State Structure Determination
The crystal packing of this compound is expected to be governed by a network of non-covalent interactions, which dictate the supramolecular architecture. The key functional groups—the piperidine N-H, the pyridine nitrogen, the aromatic π-system, and the nitrile group—are all expected to participate in forming a stable, three-dimensional lattice.
The most significant anticipated interactions are:
Hydrogen Bonding: The secondary amine of the piperidine ring (N-H) is a strong hydrogen bond donor. The sp²-hybridized nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. Therefore, the formation of robust N-H···N(pyridine) intermolecular hydrogen bonds is highly probable, likely leading to the formation of infinite chains or dimeric motifs within the crystal structure. nih.gov
π–π Stacking: The electron-deficient pyridine rings are prone to engage in π–π stacking interactions. nih.gov These interactions, where the planes of the aromatic rings align in a parallel or offset fashion, would contribute significantly to the stabilization of the crystal packing. mdpi.com
| Type of Interaction | Donor | Acceptor | Expected Role in Crystal Packing |
| Strong Hydrogen Bond | Piperidine N-H | Pyridine N | Primary structural motif (e.g., chains, dimers) |
| π–π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Stabilizes packing of aromatic moieties |
| Weak Hydrogen Bond | C-H (aliphatic/aromatic) | Nitrile N | Secondary stabilization of the 3D network |
In the solid state, the molecule will adopt its lowest energy conformation. For the six-membered piperidine ring, the chair conformation is overwhelmingly favored energetically over other forms like the boat or twist-boat. iucr.orgchemrevlett.com
In the chair conformation of this compound, the two substituents are attached to the same carbon atom (C4). The spatial arrangement of these substituents (axial vs. equatorial) is determined by steric hindrance. The 4-pyridyl group is significantly bulkier than the cyano group. To minimize steric strain and achieve the most stable conformation, the larger 4-pyridyl group will preferentially occupy the equatorial position, leaving the smaller cyano group in the axial position. nih.gov This arrangement minimizes unfavorable 1,3-diaxial interactions.
The dihedral angles within the piperidine ring would be characteristic of a typical chair conformation, with magnitudes around 55-60°.
| Structural Feature | Predicted Conformation / Orientation | Rationale |
| Piperidine Ring | Chair Conformation | Lowest energy conformer for a six-membered saturated heterocycle. chemrevlett.com |
| 4-Pyridyl Group | Equatorial Position | Minimization of steric hindrance due to its larger size. nih.gov |
| 4-Carbonitrile Group | Axial Position | Occupies the more sterically hindered position as it is the smaller substituent. |
Computational and Theoretical Chemistry Studies of 4 Pyridin 4 Ylpiperidine 4 Carbonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which various other properties can be derived.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations can determine the optimized molecular geometry of 4-Pyridin-4-ylpiperidine-4-carbonitrile, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.
From the optimized structure, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For pyridine (B92270) derivatives, DFT has been successfully used to elucidate structural features and charge distribution. nih.govresearchgate.net For instance, in a study of 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile, DFT calculations revealed a non-planar structure and provided insights into the charge allocation on different atoms. nih.gov
Table 1: Illustrative DFT-Calculated Properties for a Molecule like this compound This table presents hypothetical data to illustrate the typical outputs of a DFT calculation.
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy | -645.12 Hartrees | Indicates the stability of the optimized geometry. |
| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. |
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding and predicting how molecules interact. libretexts.org An MEP map illustrates the charge distribution of a molecule in three dimensions, allowing for the visualization of electron-rich and electron-poor regions. libretexts.org This map is generated by calculating the electrostatic potential on the surface of the molecule. wolfram.com
The MEP surface is color-coded to indicate different potential values. researchgate.netwolfram.com Typically, red signifies regions of high electron density and negative electrostatic potential (nucleophilic sites), while blue indicates regions of low electron density and positive electrostatic potential (electrophilic sites). Green and yellow represent areas with intermediate or near-zero potential. researchgate.net
For this compound, an MEP analysis would likely reveal a significant negative potential (red) around the nitrogen atom of the pyridine ring and the nitrogen of the nitrile group, as these are electronegative atoms with lone pairs of electrons. These regions would be the primary sites for electrophilic attack or hydrogen bond acceptance. Conversely, a positive potential (blue) would be expected on the hydrogen atoms attached to the piperidine (B6355638) ring, making them susceptible to nucleophilic attack or hydrogen bond donation. Studies on similar pyridine-carbonitrile derivatives confirm that the oxygen, cyano, and nitro moieties typically show higher electron density (red surfaces). researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes
While quantum calculations provide insight into a static, optimized structure, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape, flexibility, and thermodynamic properties of a molecule like this compound in a simulated environment (e.g., in aqueous solution). nih.gov
An MD simulation can show how the piperidine ring puckers and how the pyridine ring rotates relative to the piperidine scaffold. This provides a detailed understanding of the accessible conformations and the energy barriers between them. Such information is critical for drug design, as a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. nih.gov Comprehensive MD simulations can validate the stability of docking poses and provide a more realistic view of the protein-ligand interactions. nih.govplos.org
Table 2: Typical Parameters for an MD Simulation of this compound This table presents a hypothetical setup for an MD simulation study.
| Parameter | Setting | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM, or GROMOS | Defines the potential energy function of the system. |
| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the aqueous physiological environment. |
| Simulation Time | 100-500 nanoseconds (ns) | Ensures adequate sampling of conformational space. |
| Temperature | 310 K (37 °C) | Simulates human body temperature. |
| Pressure | 1 bar | Maintains constant pressure conditions. |
| Ensemble | NPT (Isothermal-isobaric) | Keeps the number of particles, pressure, and temperature constant. |
In Silico Prediction of Macromolecular Target Interactions
In silico methods are instrumental in identifying potential biological targets for a molecule and predicting the nature of their interaction. These computational screening techniques can significantly accelerate the early stages of drug discovery. nih.gov
Molecular Docking Studies with Enzymes and Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net The goal is to find the binding mode of the ligand in the active site of the target protein. For this compound, docking studies can be performed against a library of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), or proteases, to identify which proteins it might interact with.
The docking process involves sampling a large number of possible conformations of the ligand within the receptor's binding pocket and scoring each conformation based on how well it fits. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor with a donor residue (like a serine or threonine) in the active site. The aromatic pyridine ring itself could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. nih.gov
Binding Affinity Predictions and Scoring Functions
A critical aspect of molecular docking is the use of scoring functions to rank the predicted binding poses and estimate the binding affinity. nih.gov Binding affinity quantifies the strength of the interaction between the ligand and its target, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or as a binding free energy (ΔG). biorxiv.org Lower values typically indicate a stronger and more favorable interaction. biorxiv.org
Scoring functions are mathematical models that approximate the binding free energy. They can be physics-based, empirical, or knowledge-based. The accuracy of binding affinity prediction can vary, and it is a significant challenge in computational drug design. nih.govbiorxiv.org More advanced methods, such as machine learning and deep learning models, are increasingly being used to develop more accurate scoring functions by training on large datasets of known protein-ligand complexes and their experimental binding affinities. biorxiv.orgnih.govresearchgate.net
Table 3: Illustrative Binding Affinity Prediction for this compound with a Hypothetical Kinase Target This table presents hypothetical data to illustrate the output of a binding affinity prediction study.
| Scoring Function/Method | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| AutoDock Vina | -8.5 | H-bond with MET-102 (hinge region) |
| Glide SP | -7.9 | H-bond with MET-102, π-π stacking with PHE-80 |
| MM/GBSA | -45.2 | Includes solvation effects for a more refined energy calculation. |
| Deep Learning Score | -9.1 (pKi 6.7) | Predicts affinity based on learned features from large datasets. |
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound, a pharmacophore model would be developed to define its key interaction points, guiding the design of new, potentially more potent analogs.
A typical pharmacophore model for this compound would be generated based on its structural features and potential interactions with a target receptor. The process involves identifying key chemical functionalities that can participate in binding. For this compound, these features would likely include:
A Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring and the nitrogen of the carbonitrile group can act as hydrogen bond acceptors.
An Aromatic Ring: The pyridine ring itself serves as an aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions.
A Hydrophobic Center: The piperidine ring provides a bulky, hydrophobic scaffold that can fit into a corresponding hydrophobic pocket of a receptor.
A Positively Ionizable Feature: Under physiological conditions, the piperidine nitrogen could be protonated, adding a positive charge that can interact with negatively charged residues in a binding site.
Both ligand-based and structure-based approaches can be employed for pharmacophore model generation. In a ligand-based approach, a set of known active molecules with similar scaffolds would be superimposed to identify common chemical features. In a structure-based approach, the known 3D structure of the target protein would be used to map out potential interaction sites.
Once a pharmacophore model is established, it serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired features. Furthermore, the model provides a blueprint for the de novo design of new ligands, suggesting where to add or modify functional groups to enhance binding affinity and selectivity.
Table 1: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Moiety | Potential Interaction |
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Nitrile Nitrogen | Interaction with donor groups in the target |
| Aromatic Ring | Pyridine Ring | π-π stacking, hydrophobic interactions |
| Hydrophobic Center | Piperidine Ring | Van der Waals forces, hydrophobic interactions |
| Positively Ionizable | Piperidine Nitrogen (protonated) | Electrostatic interactions |
Elucidation of Structure-Activity Relationships (SAR) through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating these relationships for compounds like this compound.
A 3D-QSAR study would involve generating a dataset of analogs of this compound with varying substituents and their corresponding biological activities. Computational software is then used to calculate a wide range of molecular descriptors for each analog. These descriptors can be categorized as:
Steric Descriptors: Related to the size and shape of the molecule.
Electronic Descriptors: Describing the electronic properties, such as partial charges and dipole moments.
Hydrophobic Descriptors: Quantifying the hydrophobicity of the molecule.
Topological Descriptors: Based on the 2D representation of the molecule.
Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds and to generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity.
For this compound, a hypothetical SAR study might explore modifications at various positions:
Substitution on the Pyridine Ring: Adding electron-donating or electron-withdrawing groups could modulate the electronic properties and hydrogen bonding capacity of the pyridine nitrogen.
Modification of the Piperidine Ring: Introducing substituents could alter the steric bulk and hydrophobicity, as well as introduce new interaction points.
Replacement of the Carbonitrile Group: Replacing the nitrile with other functional groups (e.g., amide, ester) would significantly change the electronic and hydrogen-bonding properties.
The insights gained from such computational SAR studies are invaluable for guiding the optimization of lead compounds to improve their potency and selectivity.
Table 2: Hypothetical SAR Data for this compound Analogs
| Compound | R1 (Pyridine) | R2 (Piperidine) | R3 (Nitrile Replacement) | Predicted pIC50 |
| Lead | H | H | -CN | 6.5 |
| Analog 1 | 2-Cl | H | -CN | 6.8 |
| Analog 2 | H | 4-OH | -CN | 6.2 |
| Analog 3 | H | H | -C(O)NH2 | 5.9 |
| Analog 4 | 3-OCH3 | H | -CN | 7.1 |
Spectroscopic Property Prediction and Simulation
Computational chemistry provides powerful tools for predicting and simulating the spectroscopic properties of molecules, which can be crucial for their characterization and identification. For this compound, Density Functional Theory (DFT) calculations are commonly employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov
The process begins with the optimization of the molecule's 3D geometry using a suitable DFT functional and basis set. Once the lowest energy conformation is found, the same level of theory can be used to calculate various spectroscopic parameters.
NMR Spectroscopy Simulation: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the absolute magnetic shielding tensors for each nucleus. These values can then be converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR spectra can aid in the assignment of experimental peaks and confirm the chemical structure.
IR Spectroscopy Simulation: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum provides a detailed picture of the vibrational modes of the molecule. This includes stretching, bending, and torsional motions. Comparing the simulated spectrum with the experimental one can help in assigning the observed absorption bands to specific functional groups, such as the C≡N stretch of the nitrile group and the various C-H and C-N vibrations within the pyridine and piperidine rings.
These computational spectroscopic methods are not only valuable for structural elucidation but can also provide insights into the electronic structure and bonding within the molecule.
Table 3: Predicted Spectroscopic Data for this compound (Hypothetical DFT Calculation)
| Spectroscopy | Parameter | Predicted Value | Corresponding Moiety |
| ¹³C NMR | Chemical Shift (δ) | ~120 ppm | Carbonitrile Carbon |
| ¹³C NMR | Chemical Shift (δ) | ~150, ~125 ppm | Pyridine Carbons |
| ¹³C NMR | Chemical Shift (δ) | ~40-50 ppm | Piperidine Carbons |
| ¹H NMR | Chemical Shift (δ) | ~8.5, ~7.5 ppm | Pyridine Protons |
| ¹H NMR | Chemical Shift (δ) | ~2.5-3.5 ppm | Piperidine Protons |
| IR | Vibrational Frequency | ~2240 cm⁻¹ | C≡N Stretch |
| IR | Vibrational Frequency | ~1600 cm⁻¹ | C=C/C=N Stretch (Pyridine) |
| IR | Vibrational Frequency | ~2800-3000 cm⁻¹ | C-H Stretch (Aliphatic) |
Mechanistic Insights into Biological Interactions of 4 Pyridin 4 Ylpiperidine 4 Carbonitrile and Its Derivatives Non Clinical Focus
Exploration of Molecular Targets and Pathways
The 4-pyridin-4-ylpiperidine-4-carbonitrile scaffold serves as a versatile backbone for the development of a variety of biologically active compounds. Its derivatives have been investigated for their interactions with a range of molecular targets, leading to the modulation of critical cellular pathways. This section explores the enzyme inhibition mechanisms, receptor binding profiles, and ligand-protein interactions of these compounds.
Enzyme Inhibition Mechanisms (e.g., Kinases, Hydrolases)
Derivatives of this compound have emerged as potent inhibitors of several enzyme families, most notably kinases and hydrolases.
Kinase Inhibition:
The dysregulation of protein kinase activity is a hallmark of many diseases. nih.gov The pyridine (B92270) and piperidine (B6355638) moieties are common features in many kinase inhibitors. researchgate.net Derivatives of the this compound scaffold have been shown to target various kinases, often acting as ATP-competitive inhibitors. This mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. nih.gov
One of the key targets for this class of compounds is the Protein Kinase B (Akt) signaling pathway, which is crucial in regulating cell growth and survival. nih.gov Certain 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which are derivatives of the core scaffold, have been identified as nanomolar inhibitors of Akt. nih.gov These compounds exhibit selectivity for Akt over other closely related kinases like PKA. nih.gov
Another significant target is the PIM-1 kinase, a serine/threonine kinase involved in cell survival and apoptosis. researchgate.net Pyridine and pyrazolyl pyridine derivatives have demonstrated potent inhibitory effects on PIM-1 kinase. researchgate.net
Furthermore, derivatives have been developed as inhibitors for other kinases including:
Microtubule Affinity-Regulating Kinase 4 (MARK4): Implicated in neurodegenerative disorders. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle. mdpi.com
Apoptosis Signal-regulating Kinase 1 (ASK1): Involved in stress-responsive signal transduction. nih.gov
Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Bruton's Tyrosine Kinase (BTK): Important targets in cancer therapy.
The following table summarizes the kinase inhibitory activities of some derivatives:
| Derivative Class | Target Kinase | Inhibition Mechanism | Reference |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Akt (Protein Kinase B) | ATP-competitive | nih.gov |
| Pyridine and pyrazolyl pyridine conjugates | PIM-1 | Not specified | researchgate.net |
| 4,6-Disubstituted pyrimidines | MARK4 | ATP-competitive | nih.gov |
| Pyridine, pyrazolopyridine, and furopyridine derivatives | CDK2 | ATP-competitive | mdpi.com |
| Pyridin-2-yl urea (B33335) derivatives | ASK1 | ATP-competitive | nih.gov |
Hydrolase Inhibition:
In addition to kinases, derivatives of this scaffold have shown inhibitory activity against hydrolases, such as carbonic anhydrases and leukotriene A4 hydrolase.
Carbonic Anhydrase Inhibition: Pyridine-3-sulfonamide derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, including the cancer-associated hCA IX and hCA XII.
Leukotriene A4 Hydrolase Inhibition: Novel piperidine and piperazine (B1678402) derivatives have been designed as inhibitors of LTA4 hydrolase, an enzyme involved in inflammatory pathways.
Receptor Binding and Modulation (e.g., G-protein Coupled Receptors, Ion Channels)
The structural features of this compound derivatives also allow for interaction with various cell surface receptors, including G-protein coupled receptors (GPCRs) and ion channels.
G-protein Coupled Receptors (GPCRs):
GPCRs represent the largest family of membrane proteins and are crucial drug targets. The interaction of ligands with GPCRs can lead to the activation or inhibition of intracellular signaling cascades. Pyridine-containing compounds have been explored as modulators of various GPCRs. For instance, certain pyridine derivatives have been synthesized as potential antagonists for the chemokine receptor type 4 (CXCR4), a GPCR implicated in several diseases. The binding of these compounds to the receptor can block the interaction of its natural ligand, thereby inhibiting downstream signaling.
Ion Channels:
Ion channels are pore-forming membrane proteins that regulate the flow of ions across the cell membrane. Derivatives of the 4-pyridin-4-ylpiperidine scaffold have been shown to modulate the activity of calcium ion channels. A set of 4-pyridinio-1,4-dihydropyridine compounds demonstrated dose-dependent agonist activity on Ca2+ ion channels in neuroblastoma and smooth muscle cells. This modulation of ion transport can have significant effects on cellular function.
Ligand-Protein Interaction Profiling
Understanding the specific interactions between a ligand and its protein target is fundamental for elucidating its mechanism of action. For derivatives of this compound, these interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Molecular docking and simulation studies have provided insights into the binding modes of these compounds. For example, in the case of kinase inhibitors, the bicyclic heteroaromatic groups of some derivatives form hydrogen bonds with the hinge region of the kinase domain. nih.gov For Hedgehog pathway inhibitors bearing a pyridyl pyrimidine (B1678525) skeleton, molecular simulations have revealed interactions with the Smoothened (Smo) protein through hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov
The table below provides examples of key interactions for different target classes:
| Derivative Class | Target Protein | Key Interactions | Reference |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Akt (Protein Kinase B) | Hydrogen bonds with the hinge region | nih.gov |
| Pyridyl pyrimidine derivatives | Smoothened (Smo) | Hydrogen bonds, hydrophobic interactions, electrostatic forces | nih.gov |
| Pyridine, pyrazolopyridine, and furopyridine derivatives | CDK2 | Similar binding mode to reference compounds in the active site | mdpi.com |
In Vitro Cellular Assays for Mechanistic Pathway Elucidation
In vitro cellular assays are essential tools for understanding how a compound affects cellular pathways and for confirming target engagement in a biological context.
Target Engagement Studies in Cell-Free Systems
Cell-free assays provide a direct measure of a compound's ability to interact with its purified molecular target, free from the complexities of a cellular environment. These assays are crucial for determining inhibitory constants (IC50 or Ki) and for understanding the mode of inhibition.
For kinase inhibitors derived from the this compound scaffold, radiometric filter binding assays have been used to determine their inhibitory activity against purified kinases like PKBβ. nih.gov Similarly, the inhibitory effects of new pyridine and pyrazolopyridine derivatives on the CDK2 enzyme have been evaluated in vitro. mdpi.com
Receptor binding assays are another important type of cell-free study. For potential CXCR4 antagonists, a binding affinity assay was used to screen compounds. This assay measured the ability of the synthesized compounds to compete with a known potent antagonist for binding to the receptor on breast cancer cells.
Pathway Inhibition in Cellular Models
Cellular assays are used to confirm that the observed activity in cell-free systems translates to the inhibition of a specific signaling pathway within intact cells.
For inhibitors of the Hedgehog signaling pathway, a Gli luciferase reporter assay is a common method to screen for potent analogs. nih.gov This assay measures the activity of the Gli transcription factor, a key downstream component of the Hedgehog pathway. A pyridyl pyrimidine derivative, B31, was identified as a potent inhibitor using this assay. nih.gov Further cellular studies showed that B31 inhibited pancreatic cancer cell proliferation, migration, and induced apoptosis by suppressing Gli1 expression. nih.gov
In the context of kinase inhibition, cellular assays can demonstrate the downstream effects of blocking a specific kinase. For example, derivatives of 4,6-diaryl pyridine have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines.
The following table summarizes some of the cellular assays used to study these compounds:
| Assay Type | Cellular Model | Pathway/Target | Observed Effect | Reference |
| Gli luciferase reporter assay | Not specified | Hedgehog Signaling | Identification of potent inhibitors | nih.gov |
| Cell proliferation, migration, and apoptosis assays | Pancreatic cancer cells | Hedgehog Signaling/Gli1 | Inhibition of proliferation and migration, induction of apoptosis | nih.gov |
| Cell cycle analysis and annexin-V assay | HL-60 cells | Cell Cycle/Apoptosis | Cell cycle arrest at G2/M, induction of apoptosis | |
| Cytotoxicity assays | HCT-116, MCF-7, HepG2, A549 cancer cell lines | General cytotoxicity | Significant inhibition of cell growth | mdpi.com |
Structure-Mechanism Relationships for Biological Activity
The biological activity of this compound and its derivatives is intrinsically linked to its three-dimensional structure and the specific physicochemical properties of its constituent moieties. The arrangement of the pyridine ring, the piperidine scaffold, and the nitrile group allows for precise interactions with biological targets, dictating the compound's mechanism of action and specificity.
The specificity of interaction for this class of compounds is not determined by a single feature but by the synergistic contribution of its core components. The pyridine ring, piperidine core, and nitrile group each play a defined role in molecular recognition and binding.
Pyridine Ring: As a nitrogen-containing heterocycle, the pyridine ring is a crucial element for biological activity. nih.govresearchgate.net The nitrogen atom acts as a hydrogen bond acceptor and modulates the molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov This moiety can engage in pi-stacking and hydrogen bonding interactions within protein binding sites. The substitution of a phenyl ring with a pyridine ring has been shown to improve biochemical potency and enhance cellular permeability in various molecular scaffolds. nih.gov The position and nature of substituents on the pyridine ring can further refine activity; for instance, the addition of methoxy (B1213986) (-OMe) or hydroxyl (-OH) groups can enhance antiproliferative activity, while bulky groups may diminish it. nih.gov
Piperidine Scaffold: The piperidine ring serves as a versatile and conformationally flexible scaffold. researchgate.net This "privileged scaffold" is prevalent in many biologically active molecules, allowing for the precise three-dimensional positioning of other functional groups to optimize interactions with a target protein. In the context of kinase inhibitors, for example, the piperidine core can orient substituents into specific hydrophobic pockets within the enzyme's active site. researchgate.net The introduction of chiral centers on the piperidine ring can further enhance biological activity and selectivity. researchgate.net
Nitrile Group (-C≡N): The nitrile group is a key pharmacophore that significantly contributes to binding affinity. nih.gov Its linear geometry and electronegativity allow it to act as a potent hydrogen bond acceptor, often interacting with backbone amide protons in a protein's binding pocket. researchgate.net In the context of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the nitrile group is known to form reversible covalent or non-covalent interactions with key residues, such as the catalytic serine (Ser630), which is critical for potent inhibition. nih.govnih.gov The substitution of a hydrogen atom with a nitrile group has been shown to improve binding affinity in DPP-4 inhibitors by forming a hydrogen bond with the backbone NH of Tyr631. researchgate.net This group can also enhance a molecule's metabolic stability and lipophilicity. researchgate.net
Table 1: Key Structural Features and Their Roles in Biological Interactions
| Structural Feature | Primary Role in Interaction | Examples of Interactions |
|---|---|---|
| Pyridine Ring | Molecular recognition, modulation of physicochemical properties | Hydrogen bonding (N atom as acceptor), π-π stacking, improved aqueous solubility and metabolic stability. nih.gov |
| Piperidine Scaffold | 3D orientation of substituents, structural framework | Positions functional groups for optimal fit in binding pockets, enhances selectivity. researchgate.net |
| Nitrile Group | High-affinity binding, potent inhibition | Forms strong hydrogen bonds or reversible covalent bonds with active site residues (e.g., Serine, Tyrosine). researchgate.netnih.gov |
The rational design of derivatives based on the this compound scaffold allows for the fine-tuning of biological activity and selectivity for specific targets. Medicinal chemists employ several principles to modulate the mechanisms of these compounds.
Structure-Based Design: Utilizing high-resolution structural data from techniques like X-ray crystallography, designers can visualize how a ligand binds to its target. nih.gov This allows for precise modifications to enhance favorable interactions or disrupt unfavorable ones. For example, knowing that the nitrile group interacts with a specific tyrosine residue in DPP-4 allows for the design of molecules that optimize this interaction for greater potency. nih.gov
Scaffold Hopping and Bioisosteric Replacement: The core scaffold or its functional groups can be replaced with other chemical groups that retain similar biological activity but have different physical or chemical properties (bioisosteres). For instance, the pyridine ring might be replaced with other heterocycles like pyrimidine or pyrazole (B372694) to explore different binding interactions or alter the molecule's pharmacokinetic profile. nih.gov Similarly, the nitrile group, while often crucial, has in some cases been replaced by other moieties to create non-covalent inhibitors with improved stability or selectivity profiles. researchgate.net
Modification of Substituents: Adding, removing, or modifying substituents on the pyridine and piperidine rings is a primary strategy for modulating activity. nih.gov Adding electron-withdrawing groups like trifluoromethyl (CF3) can enhance binding affinity, while altering the size and lipophilicity of substituents can improve selectivity and pharmacokinetic properties. nih.gov For kinase inhibitors, modifying substituents on the piperidine ring can exploit differences in the ATP binding sites between various kinases, leading to highly selective inhibitors. nih.gov
Table 2: Examples of Design Principles in Action for Pyridine/Piperidine Derivatives
| Design Principle | Target Class | Modification Example | Intended Effect |
|---|---|---|---|
| Structure-Based Design | DPP-4 | Orienting the nitrile group to interact with Tyr631. researchgate.net | Increase binding affinity and inhibitory potency. |
| Bioisosteric Replacement | Kinases | Replacing a phenyl ring with a pyridine ring. nih.gov | Improve metabolic stability and aqueous solubility. |
| Substituent Modification | Sigma-1 (σ1) Receptors | Adding a fluoroethoxybenzyl group to the piperidine nitrogen. nih.gov | Introduce a site for radiolabeling (18F) for use as a PET probe. |
| Conformational Constraint | Kinases | Incorporating the scaffold into a macrocyclic structure. acs.org | Enhance selectivity and overcome drug resistance by improving binding site fit. acs.org |
Role of this compound as a Chemical Probe
A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study its function in a non-clinical setting. The this compound scaffold is an excellent foundation for developing such probes, particularly for molecular imaging techniques like Positron Emission Tomography (PET).
Derivatives of this scaffold have been successfully developed as PET radioligands for imaging sigma-1 (σ1) receptors in the brain. nih.gov The σ1 receptor is a target for various neurological and neurodegenerative diseases. mdpi.com For a compound to be a successful PET probe, it must not only bind with high affinity and selectivity but also be amenable to labeling with a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), without losing its binding characteristics. nih.gov
In one such application, a 4-phenylpiperidine-4-carbonitrile (B1581006) derivative was synthesized and labeled with ¹⁸F. nih.gov This radioligand, [¹⁸F]9, demonstrated low nanomolar affinity for σ1 receptors and very high selectivity over σ2 receptors. nih.gov Biodistribution studies in animal models showed high uptake in the brain, and the accumulation of the radiotracer in σ1-rich organs could be blocked by co-administration of known σ1 receptor ligands, confirming its target specificity. nih.gov Such probes are invaluable for visualizing the distribution and density of receptors in vivo, validating new drug targets, and studying disease pathophysiology. nih.govnih.gov
Table 3: Derivatives as Chemical Probes for In Vivo Imaging
| Probe Scaffold | Radiolabel | Target | Imaging Technique | Application |
|---|---|---|---|---|
| 4-Phenylpiperidine-4-carbonitrile | Fluorine-18 (¹⁸F) | Sigma-1 (σ1) Receptor | Positron Emission Tomography (PET) | Non-invasive imaging of σ1 receptor distribution and density in the brain. nih.gov |
| Spirocyclic Piperidine | Fluorine-18 (¹⁸F) | Sigma-1 (σ1) Receptor | Positron Emission Tomography (PET) | Visualizing σ1 receptors in patients with major depressive disorder. mdpi.com |
| Pyrimidine Derivative with Piperidine | Carbon-11 (¹¹C) | Sigma-1 (σ1) Receptor | Positron Emission Tomography (PET) | Investigating σ1 receptor expression in Alzheimer's disease models. nih.gov |
Advanced Applications of 4 Pyridin 4 Ylpiperidine 4 Carbonitrile in Materials Science and Catalysis
4-Pyridin-4-ylpiperidine-4-carbonitrile as a Building Block for Functional Materials
The construction of functional materials relies on molecular building blocks that can be assembled into larger, ordered structures with specific properties. This compound possesses several key features that make it an attractive candidate for this purpose. The pyridine (B92270) nitrogen atom provides a coordination site for metal ions, the secondary amine of the piperidine (B6355638) ring is available for derivatization, and the nitrile group can undergo a variety of chemical transformations. This multifunctionality allows for its incorporation into diverse material architectures.
While the direct polymerization of this compound is not extensively documented, its structure is highly conducive to being incorporated into polymeric chains to create functional polymers. Pyridine-containing polymers are known for a range of applications, including their use as recyclable reagents and for metal absorption. researchgate.net The pyridine moiety within the this compound structure could be leveraged for similar purposes.
The molecule can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylic moiety, allowing it to act as a functional monomer. The piperidine nitrogen, for instance, could be reacted with acryloyl chloride to yield a monomer suitable for radical polymerization. The resulting polymer would feature pendant 4-pyridin-4-yl-4-carbonitrile groups, imparting specific functionalities to the material. Thiol- and disulfide-containing polymers functionalized with pyridyl groups have also been explored for biomedical applications, suggesting another potential route for the utilization of this compound.
Table 1: Potential Roles of Functional Groups in Polymer Synthesis
| Functional Group | Potential Role in Polymer Chemistry | Example Application |
| Pyridine Ring | Provides sites for metal coordination; acts as a basic center. | Development of metal-scavenging polymers; polymer-supported catalysts. |
| Piperidine N-H | Site for grafting polymerizable groups (e.g., acrylates, styrenes). | Synthesis of functional monomers for tailored copolymers. |
| Nitrile Group | Can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine. | Post-polymerization modification to alter polymer solubility, charge, or functionality. |
The pyridine ring is a classic ligand in coordination chemistry, capable of binding to a wide array of metal ions. nih.govtdl.org The nitrogen atom of the pyridine ring in this compound can act as a monodentate ligand, coordinating to a metal center. This interaction can be used to construct discrete molecules (coordination complexes) or extended, repeating structures known as coordination polymers or metal-organic frameworks (MOFs). ubc.ca
The design of these architectures can be influenced by factors such as the choice of metal salt, solvent, and reaction stoichiometry. ubc.ca By acting as a bridging ligand, this compound could link metal centers into one-, two-, or three-dimensional networks. Such materials are of significant interest for applications in gas storage, separation, and heterogeneous catalysis. Furthermore, functionalization of the piperidine nitrogen could create a bidentate or multidentate ligand, leading to the formation of more complex and stable metal complexes with varied geometries. ubc.ca
Table 2: Potential Coordination Architectures with this compound
| Metal Ion Example | Potential Geometry | Resulting Structure Type | Potential Application |
| Cu(II), Zn(II) | Tetrahedral, Square Planar, Octahedral | Discrete Complex or 1D/2D Coordination Polymer | Luminescent materials, sensors |
| Ag(I) | Linear, Trigonal Planar | 1D Coordination Polymer (Chain) | Antimicrobial materials |
| Cd(II), Mn(II) | Octahedral | 2D/3D Coordination Polymer (Network) | Gas sorption, catalysis |
| Pt(II), Pd(II) | Square Planar | Discrete Complex | Catalysis, therapeutic agents |
Catalytic Roles of this compound and its Derivatives
The inherent chemical properties of this compound, namely the basicity of its nitrogen atoms, make it and its derivatives promising candidates for various catalytic applications. It can potentially function as a metal-free organocatalyst or be integrated as a ligand into a metal complex to perform catalysis.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The piperidine scaffold is a well-established motif in organocatalysis, where the secondary amine typically acts as a Brønsted or Lewis base, or participates in the formation of enamine or iminium ion intermediates. The secondary amine in the piperidine ring of this compound could potentially serve a similar role, catalyzing reactions such as Michael additions, aldol (B89426) reactions, and Knoevenagel condensations. The basic lone pair on the pyridine nitrogen could also participate in base-catalyzed transformations. The steric environment created by the bulky pyridyl and cyano groups at the 4-position of the piperidine ring could influence the stereochemical outcome of such reactions.
The use of pyridine-based ligands is central to the field of homogeneous catalysis, where they are used to stabilize transition metal centers and modulate their reactivity and selectivity. This compound can serve as a monodentate ligand via its pyridine nitrogen for a variety of metal catalysts.
More advanced applications would involve its use as a scaffold for more complex ligand designs. By modifying the piperidine nitrogen, a wide range of bidentate ligands can be synthesized. For example, introducing a phosphine (B1218219) group would create a P,N-type ligand, while adding another pyridyl group would result in a N,N-type ligand. These chelating ligands are highly sought after for their ability to form stable complexes that are active in important transformations like cross-coupling reactions, hydrogenations, and oxidations. Palladium complexes bearing pyridine ligands, for instance, have shown high efficiency as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. tdl.org Similarly, vanadium complexes with pyridine-derivative ligands have been explored as catalysts for deoxygenation transformations. Derivatives of this compound could be designed to fine-tune the electronic and steric properties of the metal center, thereby optimizing catalytic performance.
Table 3: Potential Applications in Metal-Catalyzed Reactions
| Catalytic Reaction | Metal Center | Potential Role of Ligand Derivative |
| Suzuki-Miyaura Coupling | Pd | P,N or N,N ligand to stabilize the active Pd(0)/Pd(II) species. |
| Heck Coupling | Pd | Monodentate or bidentate ligand to control regioselectivity. |
| Asymmetric Hydrogenation | Rh, Ru, Ir | Chiral bidentate ligand to induce enantioselectivity. |
| Reductive Coupling | V | N,N or N,O ligand to facilitate redox activity at the metal center. |
| Epoxidation | Mn, Fe | N-based ligand to support a high-valent metal-oxo intermediate. |
Conclusion and Future Research Directions
Summary of Current Research Advancements on 4-Pyridin-4-ylpiperidine-4-carbonitrile
Recent research has solidified the importance of the this compound core as a "privileged structure" in drug discovery. This designation is attributed to its ability to interact with multiple biological targets with high affinity. The primary focus of current research has been its application as a scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.
The structural features of this compound are key to its function in this context. The piperidine (B6355638) ring can adopt various conformations, allowing for the precise spatial arrangement of substituents to fit into the hydrophobic pockets of kinase active sites. smolecule.com Furthermore, the nitrogen atoms in both the piperidine and pyridine (B92270) rings can create a significant dipole moment, which enhances interactions with conserved amino acid residues, such as lysine-glutamate salt bridges, within the kinase active site. smolecule.com The nitrile group and the pyridine ring are considered crucial for these interactions, influencing the binding affinity and specificity of molecules derived from this scaffold. smolecule.com
Derivatives of this compound have been investigated as inhibitors of various kinases, including Protein Kinase B (PKB/Akt), which is a key component in signaling pathways that regulate cell growth and survival. nih.gov The core structure is often functionalized to create libraries of compounds that are then screened for their inhibitory activity against specific kinase targets.
Unexplored Research Avenues and Methodological Challenges
Despite the advancements in utilizing this compound, several research avenues remain underexplored, and certain methodological challenges persist.
Unexplored Research Avenues:
Beyond Kinase Inhibition: While the focus has been heavily on kinase inhibition, the full spectrum of biological activities for derivatives of this scaffold has not been exhaustively investigated. Its potential as a modulator of other enzyme families, ion channels, or G-protein coupled receptors (GPCRs) remains a largely unexplored area.
Materials Science Applications: The application of this compound in materials science is an emerging field. smolecule.com The rigid structure and the presence of nitrogen atoms and a nitrile group suggest potential for its use in the development of metal-organic frameworks (MOFs), coordination polymers, or functional organic materials with specific electronic or photophysical properties. Further research is needed to synthesize and characterize such materials and to evaluate their potential in areas like gas storage, catalysis, or sensing.
Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals. Exploring the potential of its derivatives as herbicides, insecticides, or fungicides could open up new applications beyond the pharmaceutical industry.
Methodological Challenges:
Stereoselective Synthesis: The piperidine ring of this compound is prochiral. The development of efficient and scalable stereoselective synthetic methods to access enantiomerically pure derivatives is a significant challenge. This is crucial as different stereoisomers can exhibit distinct biological activities and metabolic profiles.
Regioselective Functionalization: While the piperidine nitrogen offers a straightforward point for modification, achieving regioselective functionalization of the pyridine ring can be challenging. Developing synthetic methodologies that allow for precise modification at specific positions of the pyridine ring is essential for systematic structure-activity relationship (SAR) studies.
Scalability of Synthesis: Some of the current synthetic routes for this compound and its derivatives may not be readily scalable for large-scale production. The development of more efficient, cost-effective, and environmentally friendly synthetic processes is necessary to facilitate its broader application in research and development.
Potential for Novel Applications in Chemical Research and Development
The unique combination of a flexible piperidine ring, a rigid aromatic pyridine ring, and a reactive nitrile group endows this compound with significant potential for novel applications in chemical research and development.
Fragment-Based Drug Discovery (FBDD): The compound itself can be considered a valuable fragment for FBDD campaigns. Its ability to bind to kinase active sites makes it an excellent starting point for growing more potent and selective inhibitors by adding other chemical fragments.
Chemical Probes: Derivatives of this compound can be developed as chemical probes to study the function of specific biological targets. By attaching fluorescent tags or other reporter groups, these probes can be used to visualize and quantify the target protein in cells and tissues.
Catalyst Development: The pyridine moiety can act as a ligand for metal catalysts. smolecule.com By incorporating the this compound scaffold into ligand design, it may be possible to develop novel catalysts with unique reactivity and selectivity for various organic transformations.
Supramolecular Chemistry: The ability of the pyridine nitrogen to participate in hydrogen bonding and coordination with metal ions makes this scaffold an interesting building block for the construction of complex supramolecular assemblies. These assemblies could have applications in areas such as molecular recognition, self-assembly, and nanotechnology.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Pyridin-4-ylpiperidine-4-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Multi-component reactions under thermal aqueous conditions are effective for synthesizing nitrile-containing heterocycles. For example, pyrimidinecarbonitriles synthesized via three-component processes achieved yields of 45–77% using column chromatography (hexane/ethyl acetate gradients) and spectroscopic validation (IR, NMR, MS) . Adjusting solvent polarity and temperature can mitigate side reactions. Piperidine derivatives often require protecting groups (e.g., Boc) to stabilize intermediates during alkylation or acylation steps .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- NMR : NMR resolves proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm; piperidine-CH at δ 2.5–3.5 ppm). NMR identifies nitrile carbons (~115–120 ppm) and aromatic carbons .
- IR : A strong C≡N stretch at ~2200–2250 cm confirms the nitrile group .
- MS : Molecular ion peaks (M) and fragmentation patterns (e.g., loss of HCN) validate molecular weight and functional groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attacks. Molecular docking studies with enzymes (e.g., kinases) can model binding affinities using software like AutoDock Vina, leveraging PubChem 3D conformer data for accuracy .
Q. What strategies resolve discrepancies in elemental analysis data during synthesis (e.g., lower-than-expected carbon content)?
- Methodological Answer : Discrepancies often arise from incomplete purification or hygroscopic intermediates. Re-crystallization in non-polar solvents (e.g., hexane) or sublimation under vacuum improves purity. Cross-validate with combustion analysis and X-ray crystallography to confirm stoichiometry .
Q. How does the piperidine-pyridine scaffold influence structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer : The piperidine ring enhances conformational flexibility, while the pyridyl group participates in π-π stacking with biological targets. Modifying substituents (e.g., electron-withdrawing groups on pyridine) alters binding to receptors like σ-1 or opioid precursors, as seen in analogs with 4-anilinopiperidine cores .
Q. What experimental protocols ensure stability of this compound in aqueous media?
- Methodological Answer : Store under inert gas (N) at −20°C in amber vials to prevent hydrolysis. Use deuterated solvents (e.g., DO) for stability assays monitored via NMR. Buffered solutions (pH 7.4) with 0.1% BHT inhibit radical degradation .
Q. How can multi-step synthesis be optimized for scalability while minimizing intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
